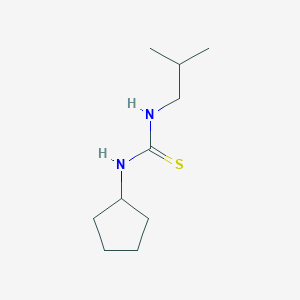

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU is a potent cytokinin, which is a type of plant hormone that regulates cell division and differentiation, and plays a crucial role in the growth and development of plants. CPPU has been shown to have a wide range of applications in the agricultural industry, including increasing fruit yield, improving fruit quality, and enhancing plant resistance to environmental stressors.

Wirkmechanismus

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea acts as a cytokinin by binding to cytokinin receptors in plants, which triggers a signaling cascade that regulates cell division and differentiation. This leads to increased growth and development of the plant, resulting in increased fruit yield and improved fruit quality.

Biochemical and Physiological Effects:

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has been shown to have a variety of biochemical and physiological effects on plants. Studies have shown that 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruits. 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has also been shown to increase the concentration of plant pigments, such as anthocyanins, which can improve the color and flavor of fruits.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is its potency as a cytokinin. 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is significantly more potent than naturally occurring cytokinins, which makes it a valuable tool for researchers studying plant growth and development. However, one of the limitations of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is its toxicity to humans and animals. Care must be taken when handling 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea to avoid exposure to the compound.

Zukünftige Richtungen

There are several areas of research that could be explored in the future regarding 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea. One area of interest is the potential use of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea in improving the nutritional quality of fruits. Another area of interest is the use of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea in enhancing the resistance of plants to biotic stressors, such as pests and diseases. Additionally, research could be conducted to explore the potential use of 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea in crop breeding programs to develop new varieties with improved yield and quality.

Synthesemethoden

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with 4,4,6,6-tetramethyl-1,3,2-dioxaborinane to form the corresponding boronic acid. The boronic acid is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form the corresponding ketone. Finally, the ketone is reacted with thiourea to yield 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has been extensively studied for its potential applications in the agricultural industry. Research has shown that 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can increase fruit yield and improve fruit quality in a variety of crops, including grapes, kiwi, and tomato. 1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has also been shown to enhance the resistance of plants to environmental stressors, such as drought and heat.

Eigenschaften

Produktname |

1-Cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |

|---|---|

Molekularformel |

C15H29N3S |

Molekulargewicht |

283.5 g/mol |

IUPAC-Name |

1-cyclopentyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |

InChI |

InChI=1S/C15H29N3S/c1-14(2)9-12(10-15(3,4)18-14)17-13(19)16-11-7-5-6-8-11/h11-12,18H,5-10H2,1-4H3,(H2,16,17,19) |

InChI-Schlüssel |

SKDZBFUBEUSUNI-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCC2)C |

Kanonische SMILES |

CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCC2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)

![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)

![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)

![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)

![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)

![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)

![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)

![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)

![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)